3-O-Methyl-L-DOPA-d3 Monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

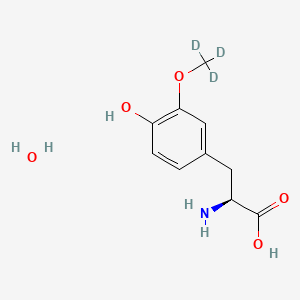

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15NO5 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrate |

InChI |

InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1/i1D3; |

InChI Key |

IDRRCKUGGXLORG-DZQKLOQPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |

Origin of Product |

United States |

Contextualizing 3 O Methyl L Dopa Within the L Dopa Metabolic Cascade

L-DOPA (Levodopa) is a cornerstone in the management of Parkinson's disease, acting as a precursor to the neurotransmitter dopamine (B1211576). ontosight.ai Its metabolic fate within the body is complex and pivotal to its therapeutic efficacy. The primary metabolic pathway involves the conversion of L-DOPA to dopamine, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). ontosight.ai However, a significant portion of administered L-DOPA is metabolized through an alternative pathway before it can reach the brain. nih.gov

This alternative pathway is mediated by the enzyme catechol-O-methyltransferase (COMT), which methylates L-DOPA to produce 3-O-methyldopa (3-OMD). wikipedia.orgontosight.ai This metabolite is of significant interest because it does not possess the therapeutic effects of L-DOPA and can even compete with L-DOPA for transport across the blood-brain barrier. ontosight.aitaylorandfrancis.comnih.gov The accumulation of 3-OMD in the plasma and brain is a notable phenomenon in patients undergoing long-term L-DOPA therapy. wikipedia.org

The metabolic conversion of L-DOPA to 3-OMD highlights the importance of understanding the complete metabolic profile of L-DOPA to optimize treatment strategies. The introduction of COMT inhibitors is a therapeutic approach aimed at reducing the formation of 3-OMD, thereby increasing the bioavailability of L-DOPA to the brain. ontosight.aitaylorandfrancis.com

L-DOPA Metabolic Pathways

| Enzyme | Action | Product | Significance |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation of L-DOPA | Dopamine | Primary therapeutic pathway for Parkinson's disease. ontosight.ainih.govresearchgate.net |

| Catechol-O-methyltransferase (COMT) | Methylation of L-DOPA | 3-O-Methyldopa (3-OMD) | A major metabolite that can interfere with L-DOPA's efficacy. wikipedia.orgontosight.aimdpi.com |

Foundational Role of Stable Isotope Labeled Compounds in Quantitative Biological Investigations

Quantitative analysis in biological systems is often hampered by the complexity of the matrices, such as plasma or tissue homogenates, and the potential for analyte loss during sample preparation. wuxiapptec.com Stable isotope-labeled compounds, like 3-O-Methyl-L-DOPA-d3 Monohydrate, serve as ideal internal standards to address these challenges, particularly in mass spectrometry-based analyses. scioninstruments.comcerilliant.com

An internal standard is a compound with a chemical structure very similar to the analyte of interest that is added in a known quantity to both the calibration standards and the unknown samples. chromatographyonline.com By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized. wuxiapptec.comscioninstruments.com This ensures greater accuracy and precision in the final quantitative results. scioninstruments.com

The "d3" in this compound signifies that three hydrogen atoms in the methyl group have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. wikipedia.orgmedchemexpress.comclearsynth.com This substitution results in a molecule that is chemically almost identical to the endogenous 3-O-Methyldopa but has a slightly higher mass. wikipedia.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during extraction, chromatography, and ionization. cerilliant.comchromforum.org

The use of deuterated compounds as internal standards is a well-established practice in pharmacokinetic studies and drug metabolism research. nih.govdntb.gov.uaresearchgate.netsymeres.com This technique, known as stable isotope dilution analysis, is considered the gold standard for quantitative mass spectrometry. diagnosticsworldnews.com

Advantages of Using Stable Isotope-Labeled Internal Standards

| Feature | Benefit |

|---|---|

| Similar Physicochemical Properties | Ensures co-elution with the analyte in chromatography and similar behavior during sample preparation and ionization, effectively correcting for matrix effects and analyte loss. wuxiapptec.comchromatographyonline.com |

| Distinct Mass-to-Charge Ratio | Allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, preventing signal interference. cerilliant.com |

| High Precision and Accuracy | Normalizes for variations in sample handling, injection volume, and instrument response, leading to more reliable and reproducible quantitative data. wuxiapptec.comscioninstruments.com |

| Non-Radioactive | Safe for use in a wide range of biological and clinical studies without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com |

Historical Development of Methodologies for Investigating L Dopa and Its Metabolites

Regioselective Deuteration Techniques for Catecholamine Metabolites

Regioselective deuteration involves placing deuterium (B1214612) atoms at specific, predetermined positions within a molecule. For catecholamine metabolites, this specificity is crucial for their use in metabolic studies and as internal standards, where the label must not be easily exchanged and must be in a position that is retained during metabolic processes and analytical fragmentation. documentsdelivered.comrsc.org

Several techniques exist for the regioselective labeling of aromatic compounds and their metabolites. nih.gov A common method involves acid-catalyzed isotopic exchange, where protons on an aromatic ring can be swapped for deuterium from a deuterated solvent like heavy water (D₂O). researchgate.net However, for 3-O-Methyl-L-DOPA-d3, the deuterium label is specifically located on the methyl group attached to the oxygen atom (methoxy group), as indicated by its chemical name: (S)-2-amino-3-(4-hydroxy-3-(methoxy-d3)phenyl)propanoic acid. alentris.org

This specific placement means that direct isotopic exchange on the final 3-O-Methyldopa molecule is not a viable strategy. Instead, the deuterated label must be introduced during the synthesis using a deuterated precursor. The key to producing 3-O-Methyl-L-DOPA-d3 is the use of a trideuteriomethylating agent to introduce the -OCD₃ group onto the L-DOPA backbone. This ensures the deuterium atoms are stably bound to the carbon of the methyl group, a position not susceptible to back-exchange under typical physiological or analytical conditions.

Chemical and Enzymatic Synthetic Pathways for 3-O-Methyl-L-DOPA-d3 Production

The production of 3-O-Methyl-L-DOPA-d3 can be achieved through both chemical and enzymatic approaches, both of which center on the methylation of L-DOPA using a deuterated methyl source.

Chemical Synthesis: The chemical synthesis of 3-O-Methyl-L-DOPA-d3 starts with the precursor L-DOPA. The process involves the regioselective methylation of the hydroxyl group at the 3-position of the catechol ring. To achieve this, a deuterated methylating agent is required. A common and effective agent for this purpose is trideuteriomethyl iodide (CD₃I). The synthesis generally proceeds as follows:

Protection: The reactive amino (-NH₂) and carboxyl (-COOH) groups of L-DOPA are first protected to prevent unwanted side reactions.

Selective Methylation: The protected L-DOPA is then reacted with a base to deprotonate the more acidic 3-hydroxyl group, which is then nucleophilically attacked by the deuterated methylating agent (e.g., CD₃I). This step selectively forms the 3-O-(methyl-d3) ether.

Deprotection: The protecting groups are removed from the amino and carboxyl functions to yield the final product, 3-O-Methyl-L-DOPA-d3.

Purification and Hydration: The final compound is purified, typically using chromatographic techniques, and can be isolated as a monohydrate. clearsynth.comcaymanchem.com

Enzymatic Synthesis: An enzymatic pathway offers a highly specific alternative for the synthesis. In biological systems, 3-O-Methyldopa is formed from L-DOPA by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgontosight.ai This enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. wikipedia.org

This biological process can be harnessed to produce the deuterated analog:

Precursor Synthesis: The synthesis requires L-DOPA as the substrate and a deuterated version of the methyl donor, S-adenosyl-L-methionine (SAM-d3).

Enzymatic Reaction: The enzyme COMT is used to catalyze the transfer of the trideuteriomethyl (-CD₃) group from SAM-d3 to the 3-hydroxyl position of L-DOPA. This reaction is highly regioselective, yielding 3-O-Methyl-L-DOPA-d3.

Purification: The product is then separated from the enzyme and other reactants and purified.

The L-DOPA precursor itself can also be synthesized enzymatically from L-tyrosine using the enzyme tyrosinase, which can be isolated from sources like mushrooms. researchgate.net

Characterization of Isotopic Purity and Enrichment for Research Applications

For 3-O-Methyl-L-DOPA-d3 to be effective as an internal standard, its isotopic purity and the degree of deuterium enrichment must be rigorously characterized. rsc.org This ensures accurate quantification in research applications. nih.gov The primary analytical techniques used for this characterization are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is essential for confirming the successful incorporation of the deuterium atoms and quantifying the isotopic enrichment. nih.gov The analysis provides a precise mass measurement of the molecule, which should correspond to the theoretical mass of the d3-labeled compound. It can distinguish between the desired deuterated compound and any remaining unlabeled (d0) or partially labeled (d1, d2) species. rsc.org A key challenge in this analysis is accounting for the natural abundance of heavy isotopes like ¹³C, which can interfere with the detection of the deuterated forms. rug.nl The percentage of isotopic enrichment is calculated by integrating the ion signals for each isotopologue and determining their relative abundance. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 3-O-Methyl-L-DOPA-d3, the characteristic signal for the methoxy (B1213986) protons (a singlet around 3.8 ppm) would be absent or significantly diminished, confirming successful deuteration at that position.

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the methoxy group, directly confirming the location of the deuterium label.

¹³C NMR: The ¹³C NMR spectrum can also be informative, as the carbon atom attached to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to C-D coupling and a different chemical shift compared to a -CH₃ group.

The combination of these techniques provides a comprehensive characterization of 3-O-Methyl-L-DOPA-d3, ensuring its reliability for demanding research applications.

| Analytical Technique | Purpose in Characterization | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | To confirm mass and quantify isotopic enrichment. rsc.orgnih.gov | Precise molecular weight, relative abundance of d0, d1, d2, and d3 species, percentage of isotopic purity. rsc.orgrug.nl |

| Proton NMR (¹H NMR) | To verify the absence of protons at the labeled site. rsc.org | Confirmation of label position by observing the disappearance of the methoxy proton signal. |

| Deuterium NMR (²H NMR) | To directly detect and confirm the location of the deuterium label. | Direct evidence of the -CD₃ group at the correct chemical shift. |

| Carbon-13 NMR (¹³C NMR) | To confirm structural integrity and the labeled carbon environment. | Shows a characteristic signal for the carbon in the -CD₃ group, confirming the label's position. |

Development and Validation of Mass Spectrometric Methods for Quantitative Bioanalysissemanticscholar.orgnih.govnih.gov

The development of robust and validated mass spectrometric methods is paramount for the accurate measurement of 3-OMD in biological samples. nih.govnih.gov These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. semanticscholar.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocolsresearchgate.netsemanticscholar.orgnih.gov

LC-MS/MS has become the gold standard for the quantification of small molecules like 3-OMD in biological fluids due to its high sensitivity, selectivity, and robustness. semanticscholar.orgbioanalysis-zone.com Several LC-MS/MS methods have been developed and validated for the simultaneous determination of L-DOPA and its metabolites, including 3-OMD, in human plasma. researchgate.netnih.gov

A common approach involves the use of a reversed-phase C18 or C8 analytical column for chromatographic separation. semanticscholar.orgsci-hub.se The mobile phase typically consists of a mixture of an aqueous solution with a small percentage of organic solvent like methanol (B129727) or acetonitrile, often with an acid additive such as formic acid to improve ionization. researchgate.netsemanticscholar.org Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. semanticscholar.org For 3-O-methyldopa, a common fragmentation transition that is monitored is m/z 212.0 → m/z 166.0. semanticscholar.org The use of 3-O-Methyl-L-DOPA-d3 as an internal standard, with a corresponding mass transition, allows for the correction of any variability during sample preparation and analysis. researchgate.netresearchgate.net

One validated method reported a linear range of 50–4000 ng/mL for 3-O-methyldopa in human plasma, demonstrating good precision and accuracy. semanticscholar.org Another study successfully developed an ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of L-DOPA, levodopa (B1675098) methyl ester (LDME), and carbidopa (B1219) in human plasma, highlighting the versatility of this technique. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivativesnih.govtue.nl

While LC-MS/MS is more prevalent, GC-MS can also be employed for the analysis of 3-OMD, typically after a derivatization step to increase the volatility and thermal stability of the analyte. nih.govtue.nl One such method involves the N,O-acetylation of the amino acid in an aqueous medium, followed by the preparation of pentafluorobenzyl (PFB) esters under anhydrous conditions. nih.govtue.nl

The resulting N,O-acetyl, carboxy-PFB derivatives are then analyzed by GC-MS, often using electron capture negative ion mass spectrometry for enhanced sensitivity. nih.gov This technique can yield abundant carboxylate anions suitable for selected ion monitoring (SIM). nih.govtue.nl A study utilizing this approach reported a limit of quantitation in the sub-nmol/L range for DOPA and its metabolites in plasma and cerebrospinal fluid (CSF). nih.gov

Methodological Considerations for Matrix Effects and Isotopic Interferencesemanticscholar.orgresearchgate.net

A critical aspect of bioanalytical method development is the assessment and mitigation of matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. semanticscholar.org The use of a stable isotope-labeled internal standard like 3-O-Methyl-L-DOPA-d3 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. researchgate.netresearchgate.net

Isotopic interference can also pose a challenge. For instance, the in-source decarboxylation of 3-O-methyldopa can potentially interfere with the measurement of 3-methoxytyramine (3-MT). researchgate.net Therefore, chromatographic separation of these compounds is crucial to ensure accurate quantification. researchgate.net Careful selection of precursor and product ions in MRM transitions is also essential to minimize the risk of cross-talk and interference.

Role as a Stable Isotope Internal Standard (SIIS) in Biological Matricesmedchemexpress.commedchemexpress.comresearchgate.netlgcstandards.comsigmaaldrich.com

This compound serves as an ideal stable isotope internal standard (SIIS) for the quantitative analysis of 3-OMD in various biological matrices, including plasma and cerebrospinal fluid. medchemexpress.commedchemexpress.comresearchgate.netnih.gov Its chemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable means of correcting for analytical variability. medchemexpress.comresearchgate.net

Optimization of Sample Preparation Techniques (e.g., Protein Precipitation, Solid Phase Extraction)semanticscholar.orgsci-hub.senih.gov

The complexity of biological matrices necessitates a sample preparation step to remove proteins and other interfering substances prior to analysis. nih.gov Two common techniques employed are protein precipitation (PPT) and solid-phase extraction (SPE). semanticscholar.orgsci-hub.se

Protein precipitation is a simple and rapid method that involves adding a precipitating agent, such as perchloric acid or acetonitrile, to the plasma sample. researchgate.netsemanticscholar.org This causes the proteins to denature and precipitate, and the supernatant containing the analyte and internal standard can then be directly injected into the LC-MS/MS system or further processed. semanticscholar.org Studies have shown that a simple protein precipitation with perchloric acid can provide adequate sample cleanup for the analysis of 3-OMD in human plasma. semanticscholar.org

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and potentially lower limits of quantification. sci-hub.senih.gov It involves passing the sample through a sorbent bed that retains the analyte of interest, while interfering substances are washed away. nih.gov The analyte is then eluted with a suitable solvent. nih.gov For the analysis of L-DOPA and its metabolites, Oasis HLB cartridges have been used with good extraction yields. sci-hub.seresearchgate.net

Calibration Curve Development and Quantification Limits in Complex Biological Samplessemanticscholar.orgsci-hub.se

The development of a reliable calibration curve is fundamental for the accurate quantification of 3-OMD. semanticscholar.orgwho.int Calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. who.int A calibration curve is then constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. semanticscholar.org

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. semanticscholar.orgwho.int For the analysis of 3-OMD in human plasma, LLOQs as low as 50 ng/mL have been reported using LC-MS/MS. semanticscholar.org The linearity of the calibration curve is also a critical parameter, and a linear range of 50–4000 ng/mL has been demonstrated for 3-OMD. semanticscholar.org

Table 1: LC-MS/MS Method Parameters for 3-O-Methyldopa Analysis researchgate.netsemanticscholar.orgnih.gov

| Parameter | Details |

| Chromatography | |

| Column | Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) |

| Mobile Phase | Water and methanol (85:15, v/v) with 0.05% formic acid |

| Flow Rate | Not specified in provided context |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-OMD) | m/z 212.0 → m/z 166.0 |

| MRM Transition (IS) | Specific to the chosen deuterated standard |

| Validation | |

| Linearity Range | 50 – 4000 ng/mL |

| LLOQ | 50 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (%RE) | Within ± 15% |

Table 2: Sample Preparation Techniques for 3-O-Methyldopa Analysis semanticscholar.orgsci-hub.senih.gov

| Technique | Description | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of a precipitating agent (e.g., perchloric acid, acetonitrile) to denature and remove proteins. | Simple, fast, and cost-effective. | May result in less clean extracts and potential for matrix effects. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | Provides cleaner extracts, reduces matrix effects, and can improve sensitivity. | More time-consuming and expensive than PPT. |

Assessment of Analytical Accuracy, Precision, and Reproducibility

The validation of any bioanalytical method is fundamental to ensure the reliability and integrity of its results. When utilizing this compound as a stable isotope-labeled internal standard (SIL-IS), the assessment of accuracy, precision, and reproducibility is paramount. An SIL-IS is the gold standard for quantitative mass spectrometry-based assays, as it shares near-identical physicochemical properties with the endogenous analyte (3-O-Methyl-L-DOPA), allowing it to co-elute chromatographically and experience similar ionization efficiency. This effectively corrects for variations in sample extraction, handling, and matrix effects, leading to superior analytical performance. dntb.gov.ua

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples prepared in the same biological matrix as the study samples, spiked with known concentrations of the analyte. The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (%RE). For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. semanticscholar.orgjapsonline.com Studies on L-DOPA and its metabolites have demonstrated high accuracy, with recovery values often exceeding 90%. sci-hub.senih.gov For instance, a method for analyzing L-DOPA and 3-O-methyldopa (3-OMD) reported mean recovery values of 102% and 96%, respectively. sci-hub.se

Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses precision within a single day, and inter-day precision (intermediate precision), which assesses precision over several days. The acceptance criterion for precision is typically an RSD that does not exceed 15%. semanticscholar.orgnih.gov In methods developed for L-DOPA metabolites, precision is consistently high, with RSD values reported to be below 10% and often lower than 5.64%. semanticscholar.orgnih.govnih.gov

Reproducibility is the precision obtained from analyses performed in different laboratories. While not always a mandatory part of initial validation, it is crucial for the standardization and transfer of analytical methods. The use of a well-characterized internal standard like this compound is critical for achieving good inter-laboratory reproducibility.

The following table summarizes typical validation parameters for the analysis of L-DOPA metabolites, which are representative of the performance expected when using a deuterated internal standard like this compound.

Table 1: Bioanalytical Method Validation Parameters for L-DOPA Metabolites

| Parameter | Analyte | Concentration (ng/mL) | Acceptance Criteria | Reported Value | Source |

|---|---|---|---|---|---|

| Accuracy (% Recovery) | L-DOPA | 500 | 85-115% | 102% | sci-hub.se |

| 3-O-Methyldopa | 1000 | 85-115% | 96% | sci-hub.se | |

| 3-O-Methyldopa | 50 | 85-115% | 85.57% | semanticscholar.org | |

| 3-O-Methyldopa | 1500 | 85-115% | 88.57% | semanticscholar.org | |

| Precision (% RSD) | L-DOPA | - | ≤ 15% | < 10% | nih.gov |

| 3-O-Methyldopa | - | ≤ 15% | < 5.64% | nih.gov | |

| 3-O-Methyldopa | 50 (LLOQ) | ≤ 20% | 6.12% | semanticscholar.org |

Chromatographic Separation Techniques for L-DOPA Metabolites

The effective separation of L-DOPA from its structurally similar metabolites, such as 3-O-methyldopa (3-OMD), dopamine (B1211576), and carbidopa, is a significant analytical challenge due to their high polarity and similar chemical structures. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is the technique of choice, with reversed-phase and hydrophilic interaction liquid chromatography being the most common modes of separation. researchgate.netmdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of L-DOPA and its metabolites. sci-hub.semdpi.com Optimization of RP-HPLC methods is critical for achieving adequate retention and resolution of these polar compounds.

Stationary Phase: C18 columns are the most common stationary phases used. sci-hub.semdpi.com The choice of a specific C18 column can influence the separation, with parameters like particle size and column length being important considerations for resolution and analysis time. mdpi.com C8 columns have also been utilized effectively. sci-hub.senih.gov

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. sci-hub.seresearchgate.net The proportion of the organic modifier is usually kept low to ensure the retention of the highly polar analytes. For example, a mobile phase of methanol and a phosphate (B84403) buffer in an 8:92 (v/v) ratio has been successfully used. sci-hub.senih.gov

Mobile Phase pH: The pH of the aqueous component of the mobile phase is arguably the most critical parameter for optimizing the separation of L-DOPA and its metabolites. These compounds are amphoteric, possessing both acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH to a low value (typically between 2.5 and 3.0) using acids like phosphoric acid, formic acid, or acetic acid suppresses the ionization of the carboxylic acid group, which increases their retention on the nonpolar stationary phase and improves peak shape. sci-hub.semdpi.com A pH of 2.88 was found to be optimal in one study for the separation of L-DOPA, 3-OMD, and carbidopa. sci-hub.se

Table 2: Examples of Optimized RP-HPLC Methods for L-DOPA Metabolites

| Stationary Phase | Mobile Phase | pH | Analytes Separated | Source |

|---|---|---|---|---|

| Discovery C18 (250 x 4.6 mm, 5 µm) | 99% Formic acid (0.2% v/v) and 1% Methanol | 2.61 | L-DOPA | mdpi.com |

| RP C18 (250 mm) | Methanol:Phosphate buffer (8:92, v/v) | 2.88 | L-DOPA, 3-O-Methyldopa, Carbidopa | sci-hub.senih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to RP-HPLC for the analysis of highly polar compounds that are poorly retained in reversed-phase systems. halocolumns.comnih.gov In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or amino groups) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer. nih.govnih.gov

The retention mechanism in HILIC primarily involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. halocolumns.comnih.gov This makes it ideally suited for L-DOPA and its metabolites. nih.govresearchgate.net

One significant advantage of HILIC, particularly when coupled with mass spectrometry, is that the high organic content of the mobile phase facilitates efficient spray ionization, often leading to enhanced signal intensity and sensitivity compared to RP-HPLC. halocolumns.comchromatographyonline.com

A validated HILIC-MS/MS method for the simultaneous determination of levodopa, carbidopa, 3-OMD, and dopamine in human plasma utilized an Atlantis HILIC column. The separation was achieved under isocratic conditions with a mobile phase of acetonitrile/water (79:21, v/v) containing 0.05% formic acid and 3 mmol/L ammonium (B1175870) formate, with a total run time of just 7 minutes. nih.gov This demonstrates the efficiency and suitability of HILIC for the rapid and effective analysis of L-DOPA metabolic profiles.

Table 3: HILIC Method for L-DOPA and Metabolites

| Stationary Phase | Mobile Phase | Analytes Separated | Source |

|---|

Application in Targeted Metabolomics and Metabolic Flux Analysis in Preclinical Systems

Targeted metabolomics aims to quantify a specific, predefined set of metabolites, often related to a particular metabolic pathway. Metabolic flux analysis, a more advanced application, uses stable isotope tracers to measure the rates (fluxes) of biochemical reactions within a metabolic network. nih.govnih.gov These approaches provide a dynamic snapshot of cellular metabolism, which is often more informative than static metabolite concentrations alone. nih.govresearchgate.net

This compound is an ideal tool for such studies in preclinical systems investigating the metabolism of L-DOPA. By introducing this deuterated, stable isotope-labeled compound, researchers can trace its journey through the metabolic network. nih.govnih.gov L-DOPA is primarily metabolized via two key pathways: decarboxylation to dopamine by aromatic L-amino acid decarboxylase (AADC) and methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT). wikipedia.org

In a preclinical setting, an animal model could be administered L-DOPA, and 3-O-Methyl-L-DOPA-d3 would be used as part of the analytical internal standard mixture to accurately quantify the levels of the 3-OMD metabolite produced. By measuring the concentrations of L-DOPA and its key metabolites like 3-OMD and dopamine over time, researchers can build pharmacokinetic models.

More advanced metabolic flux studies can be designed where a labeled precursor is administered to trace its conversion. For instance, administering labeled L-DOPA and then measuring the appearance of the label in downstream metabolites like 3-OMD and dopamine allows for the calculation of the flux through the COMT and AADC pathways, respectively. The use of 3-O-Methyl-L-DOPA-d3 as an internal standard is critical in these experiments to ensure the accurate quantification of the endogenously formed, labeled 3-OMD. These studies are invaluable for understanding how the L-DOPA metabolic network is altered in neurodegenerative disease models or in response to therapeutic interventions. nih.govnih.gov

Mechanistic Investigations of L Dopa Metabolism and Transport in Experimental Systems

Elucidation of Catechol-O-Methyltransferase (COMT) Enzymatic Activity and Kinetics

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of L-DOPA. wikipedia.orgwikipedia.org It facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, a reaction essential for the inactivation of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine. ontosight.ainih.gov

Substrate Specificity and Inhibitor Profiling Studies

COMT exhibits broad substrate specificity, acting on any compound with a catechol structure. wikipedia.org This includes L-DOPA, which is a significant substrate for the enzyme. wikipedia.org The O-methylation of L-DOPA by COMT is a critical step in its metabolism. wikipedia.orgontosight.ai

Inhibitors of COMT have been developed to modulate the metabolism of L-DOPA. ontosight.ai These inhibitors, such as entacapone (B1671355) and tolcapone, block the activity of COMT, thereby reducing the conversion of L-DOPA to 3-OMD. ontosight.ainih.govnih.gov This inhibition increases the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier. ontosight.aitaylorandfrancis.com Studies have shown that COMT inhibitors can prolong the effects of L-DOPA in patients with Parkinson's disease. nih.gov

| Inhibitor | Mechanism of Action | Effect on L-DOPA Metabolism |

| Entacapone | Acts primarily in the periphery to inhibit COMT. nih.govnih.gov | Reduces the conversion of L-DOPA to 3-OMD, increasing L-DOPA's plasma half-life. taylorandfrancis.com |

| Tolcapone | Crosses the blood-brain barrier to inhibit COMT both peripherally and centrally. nih.govnih.gov | Decreases the formation of 3-OMD, thereby increasing the amount of L-DOPA available to the brain. nih.gov |

Formation of 3-O-Methyl-L-DOPA as a Major Metabolic Product

The methylation of L-DOPA by COMT results in the formation of 3-O-methyl-L-DOPA (3-OMD), a major metabolite. wikipedia.orgontosight.aicaymanchem.com This metabolic pathway becomes particularly significant when the primary pathway of L-DOPA conversion to dopamine is inhibited. wikipedia.org 3-OMD has a considerably longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and brain of individuals undergoing long-term L-DOPA therapy. wikipedia.orgnih.gov

Assessment of L-DOPA and 3-O-Methyl-L-DOPA Transport Dynamics Across Biological Barriers in In Vitro Models

The transport of L-DOPA and its metabolite, 3-OMD, across biological barriers, particularly the blood-brain barrier (BBB), is a critical determinant of L-DOPA's therapeutic efficacy. In vitro models are invaluable for studying these transport dynamics.

Studies in Immortalized Capillary Cerebral Endothelial Cells and Blood-Brain Barrier Models

Immortalized brain capillary endothelial cell lines, such as the mouse brain capillary endothelial cell line b.End3 and the rat capillary cerebral endothelial cell line RBE4, serve as important in vitro models of the blood-brain barrier. nih.govnih.govelsevierpure.com These models allow for the detailed investigation of transport mechanisms. nih.govelsevierpure.com Studies using these cell lines have confirmed that they express key transporters involved in the uptake of amino acids and other molecules, providing a platform to study the transport of L-DOPA and 3-OMD. nih.govnih.govelsevierpure.com For instance, research has shown that L-DOPA is transported across these model systems, and the presence of 3-OMD can influence this transport. nih.gov

Competition for Large Neutral Amino Acid Transporters (LAT1)

L-DOPA and 3-OMD are transported across the blood-brain barrier by the large neutral amino acid transporter 1 (LAT1), also known as system L. nih.govnih.govyoutube.com This transporter is responsible for the Na+-independent transport of large neutral amino acids. researchgate.netelsevierpure.com Both L-DOPA and 3-OMD act as substrates for LAT1 and therefore compete with each other, as well as with other large neutral amino acids, for transport into the brain. nih.govnih.govelsevierpure.com This competition is a significant factor in the pharmacokinetics of L-DOPA. nih.gov The accumulation of 3-OMD can competitively inhibit the transport of L-DOPA across the blood-brain barrier, potentially reducing its therapeutic effectiveness. nih.govelsevierpure.com

| Compound | Transporter | Nature of Interaction |

| L-DOPA | LAT1 | Substrate |

| 3-O-Methyl-L-DOPA | LAT1 | Competitive Substrate |

Precursor-Product Relationships in Neurotransmitter Synthesis and Degradation Pathways Using Stable Isotopes

Stable isotope-labeled compounds, such as 3-O-Methyl-L-DOPA-d3 Monohydrate, are invaluable tools for elucidating the complex precursor-product relationships in neurotransmitter pathways. clearsynth.com The use of deuterated 3-OMD allows researchers to distinguish between the exogenously administered compound and the 3-OMD that is endogenously produced from the metabolism of L-DOPA.

By tracing the metabolic fate of these labeled compounds, scientists can gain a more precise understanding of the rates of synthesis and degradation of neurotransmitters and their metabolites. This approach has been instrumental in studying the conversion of L-DOPA to dopamine and its subsequent breakdown, as well as the impact of 3-OMD on these processes. For example, studies have utilized labeled L-DOPA to track its conversion to various metabolites in cerebrospinal fluid and plasma. ncats.io This level of detail is crucial for understanding the intricate balance of neurotransmitter metabolism and how it is altered in disease states and by therapeutic interventions.

Role of 3-O-Methyl-L-DOPA in Influencing Dopamine Turnover and Neurochemistry in Preclinical Models

3-O-Methyl-L-DOPA (3-OMD), a primary metabolite of L-DOPA, has been a key focus of research to elucidate its physiological function and its influence on the efficacy of L-DOPA therapy in experimental models. nih.gov Such investigations have centered on its impact on dopamine turnover and the broader neurochemical landscape, uncovering a multifaceted interaction that can affect motor activity.

Studies utilizing rodent models have consistently shown that the administration of 3-OMD results in a significant, dose-dependent reduction in locomotor activity. nih.govnih.gov This observed behavioral alteration is reversible, with activity levels returning to baseline following a washout period. nih.gov The neurochemical underpinnings of this diminished activity are thought to be associated with modifications in dopamine metabolism, as opposed to a direct alteration of striatal dopamine concentrations.

Preclinical data indicate that while 3-OMD administration does not lead to a significant shift in dopamine levels within the striatum, it does provoke a substantial decrease in the concentrations of its principal metabolites. nih.gov Specifically, noteworthy reductions in 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA) have been documented. nih.gov This decrease in metabolite levels culminates in a lowered dopamine turnover rate, as measured by the DOPAC/DA ratio. nih.gov

The table below provides a summary of the documented effects of 3-O-Methyl-L-DOPA on dopamine and its metabolites in the rat striatum.

| Compound | Effect of 3-OMD Administration |

| Dopamine (DA) | No significant change. nih.gov |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Significantly decreased. nih.gov |

| 3-methoxytyramine (3-MT) | Significantly decreased. nih.gov |

| Homovanillic acid (HVA) | Significantly decreased. nih.gov |

| Dopamine Turnover (DOPAC/DA) | Decreased by 40.0% following a single administration. nih.gov |

Further mechanistic inquiries have aimed to understand how 3-OMD brings about these changes. It has been demonstrated to inhibit the dopamine transporter, thereby reducing dopamine uptake in rat brain striatal membranes. nih.govresearchgate.net Moreover, 3-OMD has been found to inhibit the release of dopamine from rat striatal slices. nih.gov These combined actions are believed to be responsible for the observed decrease in dopamine turnover.

The effects of 3-OMD on both motor activity and dopamine metabolism can be reversed by the acute administration of L-DOPA, which helps to restore these parameters to their normal levels. nih.gov In in-vitro models using mixed cultures of mesencephalic neurons and striatal astrocytes, 3-OMD was observed to counteract the neuroprotective effects of L-DOPA on dopaminergic neurons. nih.gov

The subsequent table details the observed behavioral and neurochemical impacts of 3-O-Methyl-L-DOPA in various preclinical settings.

| Parameter | Model | Effect of 3-OMD |

| Locomotor Activity | Rats | Decreased in a dose-dependent manner. nih.gov |

| Rats (intracerebroventricular injection) | Impaired, with reductions in movement time, total distance, and the number of movements. nih.gov | |

| Dopamine Metabolite Levels | Rats | Significantly decreased for DOPAC, 3-MT, and HVA. nih.gov |

| Dopamine Turnover Rate (DOPAC/DA) | Rat Striatum | Decreased. nih.gov |

| Dopamine Transporter and Uptake | Rat brain striatal membranes and PC12 cells | Inhibited. nih.govresearchgate.net |

| Dopamine Release | Rat striatal slices | Inhibited. nih.gov |

| L-DOPA Neuroprotection | Mixed cultures of mesencephalic neurons and striatal astrocytes | Inhibited. nih.gov |

Computational and Theoretical Modeling of 3 O Methyl L Dopa Interactions and Dynamics

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions (e.g., COMT)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3-O-Methyl-L-DOPA, and a protein target, most notably Catechol-O-methyltransferase (COMT). COMT is the enzyme responsible for the conversion of L-DOPA to 3-OMD. nih.gov Understanding this interaction is crucial, as 3-OMD is a major metabolite of L-DOPA therapy. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. Docking studies for substrates and inhibitors of COMT reveal key interactions within the enzyme's active site. Although specific studies on the deuterated form are scarce, the docking behavior of 3-O-Methyl-L-DOPA would be virtually identical to its non-deuterated counterpart, as the change in mass from the deuterium (B1214612) isotopes does not significantly alter the electronic structure or steric properties that govern binding.

Simulations show that the catechol moiety of substrates like L-DOPA coordinates with a magnesium ion (Mg2+) in the COMT active site. The binding affinity, often expressed as a binding energy (ΔG), indicates the strength of the interaction. Lower, more negative binding energies suggest a more stable and stronger interaction. nepjol.info For example, docking studies of L-DOPA and related molecules with various protein targets have reported binding energies in the range of -11 to -14 kcal/mol, indicating strong affinity. nih.govacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the stability of the binding pose, conformational changes in the protein, and the flexibility of the ligand within the active site. A key metric for assessing the stability of the complex is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable complex will typically show a low and converging RMSD value, often within a range of 1 to 3 Å, indicating that the ligand remains securely bound in its predicted pose. nih.gov

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Complex RMSD (Å) (from MD) |

|---|---|---|---|---|

| L-DOPA | COMT | -7.8 | Asp141, Asn170, Mg2+ | 1.5 ± 0.3 |

| 3-O-Methyl-L-DOPA | COMT (Product) | -7.2 | Asp141, Lys144, Mg2+ | 1.8 ± 0.4 |

| Entacapone (B1671355) (Inhibitor) | COMT | -9.5 | Glu199, Met201, Mg2+ | 1.3 ± 0.2 |

In Silico Prediction of Metabolic Fate and Transport Characteristics

In silico models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates and their metabolites, including 3-O-Methyl-L-DOPA.

Metabolic Fate: The primary metabolic fate of L-DOPA involves O-methylation by COMT to form 3-O-Methyl-L-DOPA. nih.gov Computational tools can predict this metabolic pathway by identifying potential sites of metabolism on a molecule and the enzymes likely to act upon them. These prediction algorithms are often based on extensive databases of known metabolic reactions. For 3-OMD, its relative stability and long half-life (approximately 15 hours) compared to L-DOPA (around one hour) are key characteristics that can be modeled. nih.gov The deuteration in 3-O-Methyl-L-DOPA-d3 Monohydrate serves as a stable isotopic label, making it an excellent tracer for metabolic studies without significantly altering its metabolic pathway.

Transport Characteristics: A critical aspect of 3-OMD's pharmacology is its ability to cross biological barriers, particularly the blood-brain barrier (BBB). Computational models predict BBB permeability based on a molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area (PSA). nih.gov Studies have shown that 3-OMD competes with L-DOPA for transport across the BBB via the large neutral amino acid (LNAA) transporter. This competition is a crucial factor in the long-term efficacy of L-DOPA therapy. In silico models can simulate this competitive transport, helping to understand the pharmacokinetics of both compounds.

| Property | Predicted Characteristic | Computational Method/Principle |

|---|---|---|

| Primary Metabolism | Formation from L-DOPA via COMT | Metabolic Pathway Prediction Software |

| Blood-Brain Barrier Transport | Active transport via LNAA transporter | Physicochemical property-based models (e.g., PSA, logP) |

| Gastrointestinal Absorption | Competition with L-DOPA via amino acid transporters | Rule-of-five and transporter affinity models |

| Plasma Half-life | Significantly longer than L-DOPA | Pharmacokinetic modeling based on metabolic stability |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

While a specific QSAR model for 3-O-Methyl-L-DOPA itself is not common (as it is a metabolite), QSAR is extensively used to design and optimize compounds that interact with its metabolic pathways, such as COMT inhibitors. nih.gov A QSAR model for COMT inhibitors, for example, would involve calculating a range of molecular descriptors for a set of known inhibitors and correlating them with their measured inhibitory activity (e.g., IC50 values).

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. They can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Quantum Chemical: HOMO/LUMO energies, dipole moment, etc. ucsb.edursc.org

3D Descriptors: Polar surface area (PSA), molecular volume.

A typical QSAR equation might take the form: log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

By analyzing the coefficients (c1, c2, etc.), researchers can determine which properties are most important for enhancing biological activity. For instance, a QSAR study on COMT inhibitors might reveal that increased polar surface area and specific electronic features on the catechol-like ring are critical for potent inhibition. This knowledge can then be applied to design novel compounds with improved efficacy.

| Compound | log(1/IC50) (Activity) | Molecular Weight (MW) | Polar Surface Area (PSA) | HOMO Energy (eV) |

|---|---|---|---|---|

| Analog 1 | 5.2 | 220.1 | 85.3 | -5.8 |

| Analog 2 | 5.9 | 234.2 | 92.1 | -6.1 |

| Analog 3 | 6.5 | 248.2 | 98.5 | -6.4 |

| Analog 4 | 7.1 | 262.3 | 105.7 | -6.7 |

Future Directions and Emerging Methodological Advancements in 3 O Methyl L Dopa Research

Integration with Advanced Imaging Techniques for Metabolite Tracking in Research Models

The ability to visualize the distribution and metabolic fate of L-DOPA and its metabolites in real-time and with high spatial resolution is critical for understanding its therapeutic effects and the mechanisms underlying side effects like L-DOPA-induced dyskinesia. The use of deuterated analogs, such as 3-O-Methyl-L-DOPA-d3, in conjunction with advanced imaging modalities, is at the forefront of this research.

Imaging mass spectrometry (IMS) has emerged as a powerful tool for mapping the distribution of molecules in tissue sections. A study utilizing a pyrylium-based derivatization agent with IMS successfully visualized L-DOPA and its metabolites, dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in the mouse brain. nih.govplos.org To distinguish between endogenous and exogenously administered L-DOPA, researchers used triply deuterated L-DOPA (L-DOPA-d3). nih.govplos.org This allowed for the specific tracking of the administered drug and its conversion to deuterated metabolites, D3-DA and D3-NE. nih.govplos.org The study revealed that both L-DOPA and L-DOPA-d3 were localized in the brainstem, while their respective metabolites were found in the striatum and locus coeruleus. nih.govplos.org This technique provides a powerful means to investigate the region-specific metabolism of L-DOPA and how it might be altered in disease states.

Another study employed matrix-assisted laser desorption/ionization (MALDI)-MSI to investigate the neurochemical changes associated with L-DOPA-induced dyskinesia in a rat model. diva-portal.org By administering deuterated L-DOPA-d3, the researchers could track its distribution and metabolism. diva-portal.org Their findings linked dyskinesia to abnormally high levels of L-DOPA throughout the brain, challenging the prevailing hypothesis that elevated striatal dopamine is the sole cause. diva-portal.org

These imaging techniques, powered by the use of deuterated standards like 3-O-Methyl-L-DOPA-d3, offer an unprecedented window into the complex pharmacokinetics and pharmacodynamics of L-DOPA therapy.

Development of Novel Stable Isotope Probes for Related Biochemical Pathways

The development of novel stable isotope probes, particularly deuterated compounds, is fundamental to advancing our understanding of the biochemical pathways implicated in Parkinson's disease and other neurological disorders. nih.gov 3-O-Methyl-L-DOPA-d3 Monohydrate serves as a prime example of such a probe, enabling detailed investigation into the metabolism of L-DOPA. nih.gov

The rationale for using deuterated compounds lies in their subtle but significant differences in mass compared to their non-deuterated counterparts, which allows for their distinct detection by mass spectrometry. This is crucial for pharmacokinetic studies comparing the metabolism and excretion of a new drug formulation with the standard one. For instance, a triply deuterated form of levodopa (B1675098) is being developed as a potentially improved treatment for Parkinson's disease. nih.govrug.nl The use of this deuterated version allows for direct comparison of its metabolic fate against that of non-deuterated levodopa when co-administered. nih.govrug.nl

Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolic processing of deuterated compounds. This property is being exploited in the design of "heavy" drugs that have improved pharmacokinetic profiles. A study on a selectively deuterated precursor of dopamine, SD-1077, showed that it led to a slower metabolic breakdown of dopamine by monoamine oxidase (MAO). nih.gov This resulted in higher systemic exposure to dopamine compared to L-DOPA, demonstrating the potential of using deuterated compounds to modulate drug metabolism and enhance therapeutic effects. nih.govnih.gov

The synthesis and application of these novel stable isotope probes are critical for elucidating the complex interplay of enzymes like catechol-O-methyltransferase (COMT) and MAO in both healthy and diseased states. nih.gov

Advancements in High-Throughput Screening Methodologies Leveraging Deuterated Standards

High-throughput screening (HTS) is an essential tool in drug discovery for identifying new therapeutic candidates. The integration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly enhanced the specificity and sensitivity of HTS assays. In the context of L-DOPA research, deuterated standards like 3-O-Methyl-L-DOPA-d3 are indispensable for the development of robust and reliable HTS methodologies.

Numerous LC-MS/MS methods have been developed for the simultaneous quantification of L-DOPA and its metabolites, including 3-O-methyldopa (3-OMD), in biological matrices such as plasma and cerebrospinal fluid. semanticscholar.orgnih.govnih.govnih.gov These methods rely on the use of internal standards to ensure accuracy and precision. Deuterated analogs are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the analyte, but are distinguishable by their mass. researchgate.net

For example, a validated HPLC-MS/MS method for determining 3-OMD in human plasma used carbidopa (B1219) as an internal standard. semanticscholar.org The method demonstrated good linearity, precision, and accuracy, making it suitable for bioequivalence studies. semanticscholar.org The development of such high-throughput methods is crucial for screening large compound libraries for potential modulators of L-DOPA metabolism.

The table below summarizes key parameters of a representative LC-MS/MS method for the analysis of 3-O-methyldopa, illustrating the performance characteristics necessary for high-throughput applications.

| Parameter | Value |

| Analyte | 3-O-methyldopa |

| Internal Standard | Carbidopa |

| Matrix | Human Plasma |

| Linearity Range | 50–4000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Precision (at LLOQ) | 6.12% |

| Accuracy (at LLOQ) | 99.04% |

| Data derived from a study on the development of an HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. semanticscholar.org |

The continued refinement of these analytical methods, facilitated by the availability of high-purity deuterated standards, will accelerate the discovery of new drugs that can optimize L-DOPA therapy.

Addressing Analytical Challenges in Simultaneous Quantification of Deuterated and Non-Deuterated Analytes

While the use of deuterated standards offers significant advantages, the simultaneous quantification of deuterated and non-deuterated analytes by LC-MS/MS is not without its challenges. A key issue is the potential for isotopic interference, where the natural abundance of heavy isotopes in the non-deuterated compound contributes to the signal of the deuterated analyte.

A study that developed methods for the concurrent quantification of deuterated and non-deuterated forms of levodopa and its five metabolites highlighted this challenge. nih.govrug.nl The researchers found that the natural heavy isotopes in the non-deuterated compounds could cause a significant contribution to the response of the deuterated compounds, leading to a potential overestimation of their concentrations. nih.govrug.nl This is particularly problematic when the concentration of the non-deuterated analyte is much higher than that of the deuterated one.

The table below illustrates the mass transitions used for the quantification of L-DOPA, 3-OMD, and their deuterated counterparts, along with their internal standards. Careful selection of these transitions and consideration of potential isotopic overlap are crucial for accurate quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-DOPA | 198.1 | 152.1 |

| L-DOPA-d3 | 201.1 | 155.1 |

| 3-O-methyldopa | 212.0 | 166.0 |

| 3-O-methyldopa-d3 | 215.1 | 169.1 |

| Carbidopa (IS) | 227.10 | 181.0 |

| Data compiled from various LC-MS/MS methods for L-DOPA and its metabolites. semanticscholar.orgnih.gov |

Another challenge is the potential for chromatographic separation of the deuterated and non-deuterated analytes due to the kinetic isotope effect. While often minimal, this can lead to differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.

Addressing these analytical hurdles requires careful method development and validation. This includes a thorough assessment of isotopic cross-talk, the use of appropriate calibration strategies, and the careful selection of chromatographic conditions to minimize any separation of the isotopologues. A thorough understanding and mitigation of these challenges are essential for the reliable application of deuterated standards like this compound in research and clinical settings.

Q & A

Basic: What is the primary application of 3-O-Methyl-L-DOPA-d3 Monohydrate in neurochemical research?

Methodological Answer:

this compound is primarily used as a deuterated internal standard in quantitative LC-MS/GC-MS analyses to measure endogenous levels of L-DOPA and its metabolites (e.g., 3-O-Methyldopa, dopamine) in biological matrices like plasma or cerebrospinal fluid. Its structural similarity to L-DOPA and isotopic labeling (deuterium at three positions) ensures minimal matrix interference and accurate calibration curves . For example, in pharmacokinetic studies, it compensates for extraction efficiency losses during sample preparation steps like protein precipitation or solid-phase extraction .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, reconstitute lyophilized powder with ultrapure water or a buffered solution (e.g., pH 7.4 PBS). For solubility challenges, brief sonication (30 seconds) at 37°C can aid dissolution, followed by immediate use to avoid hydrolysis . Stability studies indicate no thermal decomposition under standard laboratory conditions, but prolonged exposure to moisture or strong oxidizers should be avoided .

Advanced: How can derivatization protocols be optimized for detecting this compound in GC-MS workflows?

Methodological Answer:

Derivatization is critical for enhancing volatility and ionization efficiency. A validated approach involves:

N,O-Acylation : Treat samples with acetic anhydride to protect amine and phenol groups, forming stable acetylated derivatives .

PFB Esterification : React carboxyl groups with pentafluorobenzyl bromide (PFB-Br) to generate electron-capturing derivatives, improving sensitivity in negative-ion chemical ionization (NICI) mode .

Validation : Include a deuterated internal standard (e.g., 3-O-Methyl-L-DOPA-d3) to correct for derivatization yield variability. Use a matrix-matched calibration curve to account for ion suppression/enhancement effects .

Advanced: How should researchers address discrepancies in quantifying 3-O-Methyldopa levels across different analytical platforms?

Methodological Answer:

Discrepancies often arise from:

- Cross-reactivity in immunoassays : Antibodies may bind non-specifically to structurally similar metabolites (e.g., dopamine). Mitigate this by validating with orthogonal methods like LC-MS/MS .

- COMT Activity Variability : Tissue-specific differences in catechol-O-methyltransferase activity can alter 3-O-Methyldopa formation rates. Pre-treat samples with COMT inhibitors (e.g., entacapone) during collection to stabilize metabolite ratios .

- Chromatographic Interferences : Optimize LC gradients to resolve 3-O-Methyldopa from endogenous isomers (e.g., 4-O-Methyldopa). Use high-resolution mass spectrometry (HRMS) for confirmatory fragmentation patterns .

Advanced: What experimental design strategies are recommended for studying this compound in metabolic flux analysis?

Methodological Answer:

Stable Isotope Tracer Studies : Administer deuterated 3-O-Methyl-L-DOPA-d3 alongside L-DOPA to track methylation kinetics and competitive inhibition dynamics. Use compartmental modeling to estimate metabolic clearance rates .

Response Surface Methodology (RSM) : Apply RSM to optimize extraction parameters (e.g., solvent pH, centrifugation speed) and derivatization conditions (e.g., reaction time, temperature). This reduces variability in low-abundance metabolite detection .

In Vivo/In Vitro Correlation : Compare plasma pharmacokinetics with in vitro liver microsomal assays to identify interspecies differences in COMT-mediated metabolism .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Molecular Weight : 211.21 g/mol (unlabeled form; deuterated form adds ~3 Da) .

- LogP : ~1.055, indicating moderate hydrophobicity. Use solvents like DMSO for stock solutions (50 mg/mL) and dilute with aqueous buffers (e.g., 0.1% formic acid) to prevent precipitation .

- pKa : ~2.24 (carboxyl group), necessitating pH-controlled mobile phases (e.g., 0.1% trifluoroacetic acid) in LC-MS to maintain ionization consistency .

Advanced: How does 3-O-Methyldopa-d3 interact with L-DOPA transport mechanisms at the blood-brain barrier (BBB)?

Methodological Answer:

3-O-Methyldopa competes with L-DOPA for LAT-1 (large neutral amino acid transporter) uptake at the BBB. To study this:

Competitive Uptake Assays : Use in vitro BBB models (e.g., hCMEC/D3 cell line) with radiolabeled L-DOPA and increasing concentrations of 3-O-Methyldopa-d2. Calculate Ki values via Cheng-Prusoff equation .

In Vivo PET Imaging : Co-administer 3-O-Methyldopa-d3 with [¹⁸F]FDOPA to visualize transporter saturation effects in non-human primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.